molecular formula C15H8ClNO4 B136275 2-(2-Chlorophenyl)-3-nitrochromen-4-one CAS No. 143468-14-8

2-(2-Chlorophenyl)-3-nitrochromen-4-one

Cat. No.: B136275
CAS No.: 143468-14-8
M. Wt: 301.68 g/mol
InChI Key: RIQCRUZMLONGNV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-nitrochromen-4-one is a chromenone derivative characterized by a benzopyran-4-one core substituted with a 2-chlorophenyl group at position 2 and a nitro group at position 2. Chromenones are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

143468-14-8

Molecular Formula

C15H8ClNO4

Molecular Weight

301.68 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-nitrochromen-4-one

InChI

InChI=1S/C15H8ClNO4/c16-11-7-3-1-5-9(11)15-13(17(19)20)14(18)10-6-2-4-8-12(10)21-15/h1-8H

InChI Key

RIQCRUZMLONGNV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-]

Synonyms

4H-1-Benzopyran-4-one,2-(2-chlorophenyl)-3-nitro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Chromenone derivatives are structurally diverse, with variations in substituent positions and functional groups significantly altering their physicochemical and biological properties. Key analogs include:

Compound Substituents Key Structural Features
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one 4-Fluorophenyl (C-2), hydroxy (C-3) Reduced lipophilicity due to fluorine’s electronegativity; hydroxy group enables hydrogen bonding.
3-(4-Chlorophenyl)-7-hydroxy-2H-chromen-2-one 4-Chlorophenyl (C-3), hydroxy (C-7) Chlorine at C-3 increases steric hindrance; hydroxy at C-7 modifies solubility.
3-Nitro-2-oxo-2H-chromen-4-ylamino derivatives Nitro (C-3), oxo (C-2), amino (C-4) Nitro and oxo groups enhance electrophilicity; amino group facilitates derivatization.

Key Observations :

  • Steric Considerations : The 2-chlorophenyl group at C-2 introduces steric bulk compared to para-substituted analogs (e.g., 4-fluorophenyl in ), possibly affecting binding to biological targets.

Analysis :

  • Nitro-substituted chromenones (e.g., ) exhibit superior antimicrobial potency compared to hydroxy-substituted analogs (e.g., ), likely due to enhanced electrophilicity facilitating target interactions.

Insights :

  • The synthesis of 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one employs nucleophilic substitution under basic conditions, whereas nitro derivatives require electrophilic aromatic nitration or condensation.
  • Optimization of nitro group introduction (e.g., via mixed acid nitration) could improve yields for 2-(2-chlorophenyl)-3-nitrochromen-4-one.

Spectroscopic Characterization

Comparative spectroscopic data for chromenones:

Compound ¹³C-NMR (δ, ppm) Key Peaks Reference
2-(2-Chlorophenyl)-3-nitrochromen-4-one Not reported
3-Nitro-2-oxo-2H-chromen-4-ylamino 163.7 (C=N), 162.6 (C=O), 158.8 (Ar-C) Nitro (C-NO₂) and carbonyl (C=O) signals
3-(4-Chlorophenyl)-7-hydroxy-2H-chromen-2-one 165.2 (C=O), 160.1 (C-OH), 128–135 (Ar-Cl) Hydroxy and chloroaryl resonances

Notes:

  • The C=O and nitro group signals in align with expected values for nitrochromenones, providing a reference for characterizing the target compound.
  • Chlorine’s deshielding effect in aryl regions (128–135 ppm) is consistent across analogs .

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